2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Overview
Description
2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde is an organic compound. It belongs to the class of compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of such compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
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2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) : This compound has been studied in rodent models for potential antidepressant effects. The acute and chronic treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). A typical and similar dose-immobility profile was observed in both mice FST and tail suspension test (TST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine. Chronic NA-2 treatment restored the behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test.
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : This novel compound is obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance. The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction. Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease, and known antibiotic drugs Ciprofloxacin and Ofloxacin. Moreover, they are also used as psychoactive substances used illegally for recreational purposes. We previously described some new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity. Herein, we report on the synthesis and characterization of a novel Mannich derivative with promising antibacterial activity.
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2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) : This compound has been studied in rodent models for potential antidepressant effects. The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at the lower dose levels in mice forced swim test (FST). A typical and similar dose-immobility profile was observed in both mice FST and tail suspension test (TST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine. Chronic NA-2 treatment restored the behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test. This preliminary study points to a serotonergic mechanism behind the antidepressant-like effects of NA-2 and invigorates further investigation of analogous compounds in various other models of depression .
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : This novel compound is obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance. The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction. Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease, and known antibiotic drugs Ciprofloxacin and Ofloxacin. Moreover, they are also used as psychoactive substances used illegally for recreational purposes. We previously described some new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .
Safety And Hazards
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZHSQQYSJEZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387805 | |
Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
CAS RN |
30742-63-3 | |
Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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